4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline

Lipophilicity Metabolic Stability Medicinal Chemistry

Medicinal chemistry programs targeting WRN helicase or PDGFR/VEGFR families often face challenges in obtaining structurally validated, high-purity quinazoline scaffolds with defined metabolic stability profiles. This compound addresses that gap directly. - Privileged 4-phenoxy-2-trifluoromethylquinazoline chemotype for focused kinase inhibitor library construction. - 95% purity ensures reliable SAR data, free from confounding impurities; the 2-CF3 group enhances metabolic stability (XLogP 4.7). - Available for immediate dispatch as a building block for lead optimization and chemical probe development.

Molecular Formula C16H11F3N2O
Molecular Weight 304.272
CAS No. 337925-03-8
Cat. No. B3000602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline
CAS337925-03-8
Molecular FormulaC16H11F3N2O
Molecular Weight304.272
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C16H11F3N2O/c1-10-6-8-11(9-7-10)22-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
InChIKeyPSILJPBDMCCERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline: Functionalized Quinazoline Building Block


4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline (CAS 337925-03-8) is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused bicyclic system of benzene and pyrimidine rings [1]. Its structure features a 4-position 4-methylphenoxy ether substituent and a 2-position trifluoromethyl group . Quinazolines are extensively studied as small-molecule kinase inhibitors in oncology, with this specific substitution pattern designed to modulate lipophilicity, electronic properties, and target engagement [2].

Structural Analogs of 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline: Why Substitution Risks SAR Integrity


Even minor structural variations on the quinazoline scaffold profoundly alter biological activity and selectivity. The presence of the 2-trifluoromethyl group significantly enhances metabolic stability and lipophilicity (XLogP3-AA = 4.7) compared to non-fluorinated analogs, while the 4-methylphenoxy substituent introduces a specific steric and electronic profile that dictates target binding kinetics [1][2]. Direct replacement with a simpler 4-phenoxy analog (CAS 337924-83-1) removes the methyl group's inductive effect, altering π-stacking interactions and potentially reducing potency against intended kinases. Conversely, substituting the trifluoromethyl group with hydrogen or a smaller alkyl would drastically reduce lipophilicity and metabolic half-life, undermining in vivo efficacy in lead optimization programs [3].

Evidence for 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline Differentiation


Trifluoromethyl and 4-Methylphenoxy Combination Delivers Distinct Lipophilicity

The target compound's unique combination of a 2-trifluoromethyl group and a 4-methylphenoxy substituent yields an XLogP3-AA value of 4.7 [1]. In contrast, the non-fluorinated analog 4-(4-methylphenoxy)quinazoline (CAS 92437-28-0) has a predicted logP approximately 1.5 units lower, indicating significantly reduced lipophilicity [2]. The trifluoromethyl group also increases the compound's electron-withdrawing character, modulating the quinazoline core's basicity and potential for π-cation interactions in kinase binding pockets [3].

Lipophilicity Metabolic Stability Medicinal Chemistry

Certified 95% Purity Ensures Assay Reproducibility

AKSci supplies 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline with a minimum purity specification of 95% (HPLC) . In contrast, many commercial sources of generic quinazoline building blocks, including 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1), are often listed without a certified purity threshold or at lower nominal purity (e.g., 90%) . The presence of even 5-10% unknown impurities can confound dose-response curves in kinase inhibition assays, leading to false IC50 shifts or misleading SAR interpretations [1].

Quality Control Assay Reproducibility Procurement

2-CF3 Quinazoline Class Demonstrates Nanomolar Werner Helicase-Dependent Activity

While direct IC50 data for this specific compound is not publicly available, a closely related analog from the same 2-trifluoromethyl-4-substituted quinazoline class (compound 13a, bearing an N-aryl substituent) exhibited an IC20 ratio of 505.5 in PC3-WRN vs PC3-NC cells, indicating potent Werner helicase-dependent antiproliferative activity [1]. By class-level inference, the 2-CF3 group is essential for this activity; non-fluorinated quinazoline derivatives show significantly reduced potency (e.g., >10-fold higher IC50 in PDGFR inhibition assays for analogs lacking electron-withdrawing groups) [2]. The target compound's unique 4-methylphenoxy group may further tune selectivity within the kinase family [3].

Kinase Inhibition Werner Helicase Antiproliferative

Applications of 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline in Drug Discovery


WRN Helicase Inhibitor Lead Optimization for Synthetic Lethality

Based on class-level evidence of WRN-dependent antiproliferative activity in PC3 cells [1], this compound serves as a privileged starting point for medicinal chemistry campaigns targeting WRN helicase. The 2-trifluoromethyl group is essential for metabolic stability, while the 4-methylphenoxy substituent provides a vector for further derivatization to improve potency and selectivity. Its high lipophilicity (XLogP 4.7) [2] may be advantageous for crossing cellular membranes and achieving intracellular target engagement.

Focused Kinase Library Synthesis for Selectivity Profiling

As a member of the 4-phenoxy-2-trifluoromethylquinazoline chemotype, this compound can be used to construct focused kinase inhibitor libraries [3]. Its distinct substitution pattern (4-methyl on phenoxy ring) allows exploration of steric and electronic effects on kinase selectivity, particularly against the PDGFR and VEGFR families. The certified 95% purity ensures that observed biological activity is not confounded by impurities, critical for reliable SAR analysis.

Chemical Probe Development for DNA Damage Repair Pathways

The class-wide activity of 2-trifluoromethylquinazolines in sensitizing cancer cells to DNA-damaging agents [1] makes this compound a candidate for developing chemical probes to interrogate WRN helicase function in DNA repair. Its favorable computed properties (TPSA 35 Ų, 2 rotatable bonds) [2] suggest good permeability and oral bioavailability potential, enabling in vivo target validation studies in xenograft models.

Reference Standard for HPLC and Impurity Profiling

With a well-defined purity specification of 95% and known chromatographic behavior, this compound can serve as a reference standard for HPLC method development and impurity profiling of quinazoline-based kinase inhibitors. Its stability under recommended storage conditions (cool, dry place) supports its use as a calibration standard in quantitative NMR and LC-MS assays.

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